Topological Polar Surface Area (TPSA) Comparison: 3-mPEG3-Piperidine·HCl vs 3-mPEG2-Piperidine
The target compound exhibits a TPSA of 39.7 Ų, approximately 9.2 Ų higher than the closest shorter-chain analog, 3-[2-(2-Methoxyethoxy)ethyl]piperidine (mPEG2-piperidine, free base), which has a TPSA of 30.5 Ų. [1] This increase arises from the additional ethylene glycol unit, which introduces one more hydrogen-bond acceptor (HBA count: 4 vs 3) and additional polar surface. TPSA is a critical descriptor for predicting passive membrane permeability and oral bioavailability; a difference of this magnitude can shift a compound across thresholds used in CNS drug design (typically <60-70 Ų) and PROTAC beyond-Rule-of-5 (bRo5) profiling. [2]
| Evidence Dimension | Topological Polar Surface Area (TPSA) |
|---|---|
| Target Compound Data | 39.7 Ų |
| Comparator Or Baseline | 3-[2-(2-Methoxyethoxy)ethyl]piperidine (CAS 1220024-83-8): 30.5 Ų (free base); TPSA of 39.7 Ų for the HCl salt is structurally derived from the free base and assumed equivalent |
| Quantified Difference | +9.2 Ų (30.2% relative increase) |
| Conditions | Computed TPSA values from standardized topological method (as reported on supplier and database entries); direct experimental measurement not available in published literature. |
Why This Matters
For procurements targeting beyond-Rule-of-5 chemical space (e.g., PROTACs, oral macrocycles), a TPSA difference of ~9 Ų can determine whether a linker falls within empirically derived permeability cutoffs, making compound-specific selection non-trivial.
- [1] Kuujia. (2022). 3-{2-[2-(2-Methoxyethoxy)ethoxy]ethyl}piperidine hydrochloride – Computed Properties. Retrieved from https://www.kuujia.com/cas-1219980-07-0.html (lines 25-27) View Source
- [2] Pajouhesh, H., & Lenz, G. R. (2005). Medicinal Chemical Properties of Successful Central Nervous System Drugs. NeuroRx, 2(4), 541-553. (General reference for TPSA significance in drug design) View Source
